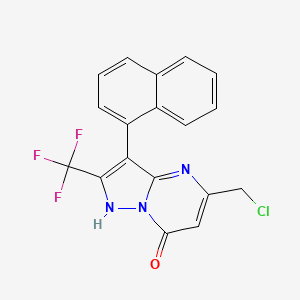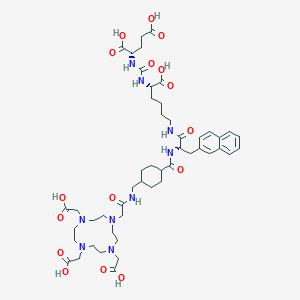
QO-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QO-40 is an activator of KCNQ2/3 potassium channels.
科学研究应用
抗肿瘤应用
吡唑并[1,5-a]嘧啶衍生物,包括QO-40,因其抗肿瘤特性而被广泛研究。它们作为抗肿瘤支架,在抑制各种癌细胞系方面显示出前景。 This compound的结构基序允许合成多功能性,从而能够设计出对特定类型癌症具有潜在疗效的化合物 {svg_1}.
酶抑制活性
该化合物已被证明具有作为酶抑制剂的潜力。其结构框架可以被修饰以靶向参与疾病过程(包括癌症和代谢紊乱)的特定酶。 这使得this compound成为开发具有精确作用机制的新药的宝贵候选者 {svg_2}.
有机合成
在有机化学领域,this compound作为合成多种N-杂环化合物的通用前体。 其反应性可被利用来创建具有潜在药物化学和材料科学应用的不同分子 {svg_3}.
抗菌活性
研究表明,吡唑并[1,5-a]嘧啶衍生物可能表现出抗菌活性。 对this compound结构的修饰可能导致开发新的抗菌剂,从而解决日益严重的抗生素耐药性问题 {svg_4}.
光物理性质
This compound的吡唑并[1,5-a]嘧啶核心以其显著的光物理性质而闻名。 这使其成为材料科学研究中一个有趣的候选者,特别是在有机发光二极管(OLED)和其他光子器件的开发中 {svg_5}.
药物发现
This compound的结构灵活性使其成为药物发现中宝贵的支架。 它可用于生成组合库进行高通量筛选,从而加速识别具有治疗潜力的化合物 {svg_6}.
抗惊厥活性
一些吡唑并[1,5-a]嘧啶衍生物已被发现具有抗惊厥活性。 通过探索this compound的构效关系(SAR),研究人员可以设计出新的化合物,这些化合物可能成为治疗癫痫和其他癫痫发作疾病更安全、更有效的治疗方法 {svg_7}.
合成转化
This compound可以进行各种合成转化,从而可以创造具有新颖性质的化合物。 这些转化可以定制以产生具有所需药理活性或材料性质的分子 {svg_8}.
作用机制
Target of Action
QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound interacts with its targets, the KCNQ2/KCNQ3 K+ channels, to stimulate the Ca2±activated K+ current (IK(Ca)) . This interaction leads to an increase in the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the calcium signaling pathway . The compound stimulates large-conductance Ca2±activated K+ (BKCa) channels, leading to a decrease in the slow component of the mean closed time of BKCa channels .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by this compound results in the stimulation of the Ca2±activated K+ current (IK(Ca)) . This leads to changes in the electrical properties of the cell, affecting its excitability.
属性
IUPAC Name |
5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIKWVVGBGIKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259536-70-3 |
Source


|
| Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?
A1: this compound (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes this compound and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]
Q2: Can you elaborate on the structural features of this compound that are essential for its activity on KCNQ2/3 channels?
A2: Research suggests that specific structural motifs within the this compound molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:
Q3: Besides its interaction with KCNQ2/3 channels, does this compound affect other ion channels?
A3: While initially identified as a selective KCNQ2/3 opener, research has shown that this compound can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, this compound stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)





